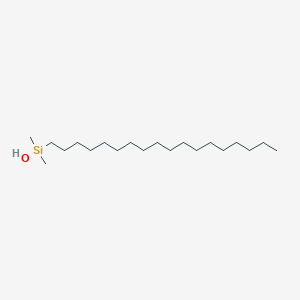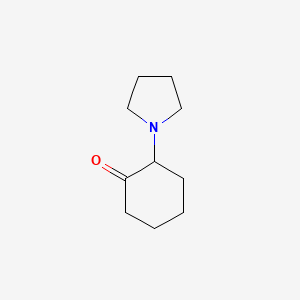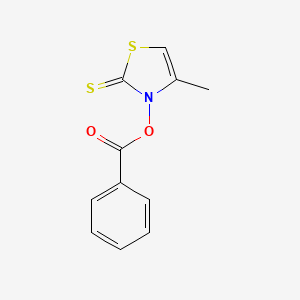
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the STAT3 pathway, leading to the suppression of cancer cell proliferation . Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole ring structure but has different substituents, leading to distinct biological activities.
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: Another similar compound with a triazole ring, used in different chemical and biological applications.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c11-6-5-8-1-3-9(4-2-8)10-12-7-13-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) |
Clé InChI |
GXJIIALWVTVKIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)











